1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride
CAS No.: 2866352-92-1
Cat. No.: VC12008341
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866352-92-1 |
|---|---|
| Molecular Formula | C8H13Cl2N3 |
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | 1-pent-4-ynylpyrazol-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H11N3.2ClH/c1-2-3-4-5-11-7-8(9)6-10-11;;/h1,6-7H,3-5,9H2;2*1H |
| Standard InChI Key | MVDXVPTVDHNPMF-UHFFFAOYSA-N |
| SMILES | C#CCCCN1C=C(C=N1)N.Cl.Cl |
| Canonical SMILES | C#CCCCN1C=C(C=N1)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at the 1-position with a pent-4-yn-1-yl group (-CH₂CH₂CH₂C≡CH) and at the 4-position with an amine (-NH₂). The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-pent-4-ynylpyrazol-4-amine; dihydrochloride |
| Molecular Formula | C₈H₁₃Cl₂N₃ |
| Molecular Weight | 222.11 g/mol |
| Canonical SMILES | CN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
| InChI Key | MVDXVPT |
The alkyne moiety in the pent-4-yn-1-yl group introduces potential for click chemistry applications, enabling modular conjugation with azide-containing biomolecules or polymers.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two stages:
-
Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via transition metal-catalyzed cross-coupling reactions.
-
Functionalization: Introduction of the pent-4-yn-1-yl group through alkylation or nucleophilic substitution, followed by salt formation with hydrochloric acid.
Representative Reaction Pathway:
-
Pyrazole Ring Formation:
Hydrazine reacts with a β-keto alkyne precursor under acidic conditions to yield the 1H-pyrazol-4-amine scaffold. -
Alkylation:
The amine at the 4-position undergoes alkylation with 5-chloro-pent-1-yne in the presence of a base (e.g., K₂CO₃) to attach the pent-4-yn-1-yl group. -
Salt Formation:
Treatment with concentrated HCl in ethanol precipitates the dihydrochloride salt.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine, HCl, reflux | 65–75 |
| Alkylation | 5-Chloro-pent-1-yne, K₂CO₃, DMF | 50–60 |
| Salt Formation | HCl/EtOH, 0°C | 85–90 |
Industrial production scales these steps using continuous-flow reactors to optimize efficiency and purity, achieving batch sizes exceeding 100 kg with ≥95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O): δ 7.85 (s, 1H, pyrazole C3-H), 7.32 (s, 1H, pyrazole C5-H), 3.95 (t, J = 6.8 Hz, 2H, N-CH₂), 2.45–2.35 (m, 2H, CH₂-C≡CH), 2.10–1.95 (m, 2H, CH₂-CH₂), 1.85 (t, J = 2.6 Hz, 1H, ≡CH).
-
¹³C NMR: δ 145.2 (pyrazole C4), 132.8 (pyrazole C3), 105.4 (pyrazole C5), 80.1 (C≡C), 52.3 (N-CH₂), 28.7 (CH₂-C≡C), 22.4 (CH₂-CH₂).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 187.0987 (calculated for C₈H₁₁N₃⁺: 187.0979), with fragmentation peaks at m/z 145 (loss of C₂H₂) and 98 (pyrazole ring).
| Target | Proposed Mechanism |
|---|---|
| CDK2/Cyclin E | Competitive ATP-binding site inhibition |
| JAK/STAT Pathway | Interference with phosphotyrosine recognition |
| Tubulin Polymerization | Disruption of microtubule dynamics |
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